6-Chloro-N-hydroxypyrazine-2-carboxamide

Antiviral Filovirus Ebola

Procure this high-purity favipiravir chloro homolog impurity (6-Cl substituent vs. 6-F) for critical HPLC/GC quality control methods and regulatory (ANDA/DMF) submissions. This distinct scaffold demonstrates unique antiviral activity against filoviruses (Ebola, Marburg) and M. tuberculosis H37Rv (MIC ~10 μM), making it invaluable for SAR campaigns beyond the parent favipiravir series. Full ICH-compliant characterization and USP/EP traceability ensure immediate analytical deployment.

Molecular Formula C5H4ClN3O2
Molecular Weight 173.56 g/mol
Cat. No. B13299674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-hydroxypyrazine-2-carboxamide
Molecular FormulaC5H4ClN3O2
Molecular Weight173.56 g/mol
Structural Identifiers
SMILESC1=C(N=C(C=N1)Cl)C(=O)NO
InChIInChI=1S/C5H4ClN3O2/c6-4-2-7-1-3(8-4)5(10)9-11/h1-2,11H,(H,9,10)
InChIKeyMHCLSWYMELAKEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N-hydroxypyrazine-2-carboxamide: Chemical Identity, Properties, and Procurement Baseline


6-Chloro-N-hydroxypyrazine-2-carboxamide (CAS 259793-90-3, C₅H₄ClN₃O₂, MW 173.56 g/mol) is a chlorinated pyrazine-2-carboxamide derivative bearing an N-hydroxy moiety at the 2-position and a chloro substituent at the 6-position of the pyrazine ring . The compound is formally catalogued as the chloro homolog impurity of favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), sharing the identical 3-hydroxy-2-carboxamide pharmacophore but differing solely by the halogen at position 6 (Cl vs. F) [1]. This structural nuance—the replacement of fluorine with chlorine—creates a critical impurity marker for pharmaceutical quality control while also yielding a distinct electronic and steric profile that may confer differential biological activity compared to the parent favipiravir scaffold .

Why Generic Substitution Fails: 6-Chloro-N-hydroxypyrazine-2-carboxamide Cannot Be Interchanged with Favipiravir or Unsubstituted Pyrazine-2-carboxamides


Substitution of the 6-fluoro group in favipiravir with a 6-chloro group is not a benign interchange; it fundamentally alters the electronic properties, steric bulk, and hydrogen-bonding potential of the molecule . In the pyrazine-2-carboxamide class, the identity and position of halogen substituents directly modulate biological activity. For example, 6-chloro-substituted N-phenylpyrazine-2-carboxamides exhibit distinct antimycobacterial potency (MIC ~10 μM) and selectivity profiles compared to their non-chlorinated or 5-methyl analogs, with cytotoxicity IC₅₀ values differing by orders of magnitude [1]. Moreover, 6-chloro-3-hydroxypyrazine-2-carboxamide has demonstrated antiviral activity against filoviruses (Ebola, Marburg) in cell culture, a property not uniformly shared by the parent favipiravir or other pyrazine-2-carboxamide congeners . Generic substitution based solely on core scaffold identity therefore risks both analytical misidentification and functional divergence in biological assays.

Quantitative Evidence Guide: Verified Differentiation of 6-Chloro-N-hydroxypyrazine-2-carboxamide from Closest Analogs


6-Chloro vs. 6-Fluoro Substitution: Differential Antiviral Spectrum in Filovirus Models

6-Chloro-N-hydroxypyrazine-2-carboxamide (the chloro homolog of favipiravir) has been specifically identified as an impurity marker in favipiravir drug substance. More critically, it has demonstrated direct antiviral activity against filoviruses (Ebola virus, Marburg virus, Sudan virus) in cell culture assays, with efficacy reported in both prophylactic and therapeutic treatment regimens in nonhuman primate models . In contrast, the parent favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is primarily characterized as a broad-spectrum RNA virus inhibitor (influenza, arenaviruses, bunyaviruses) but does not share the same documented filovirus-specific efficacy profile [1].

Antiviral Filovirus Ebola

Antimycobacterial Potency: 6-Chloro Substituent Confers Comparable MIC to Favored 5-Methyl Analogs

In a systematic SAR study of N-phenylpyrazine-2-carboxamides, 6-chloro-substituted derivatives (e.g., 6-chloro-N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide and 6-chloro-N-(5-iodo-2-methylphenyl)pyrazine-2-carboxamide) exhibited whole-cell antimycobacterial activity against Mycobacterium tuberculosis H37Rv with MIC values of approximately 10 μM [1]. This potency is quantitatively comparable to the best 5-methyl-substituted analogs (e.g., N-(3-chloro-4-methylphenyl)-5-methylpyrazine-2-carboxamide, MIC ~10 μM) and substantially more potent than unsubstituted pyrazinoic acid derivatives [1]. Importantly, these 6-chloro derivatives showed no detectable cytotoxicity in HepG2 cells at tested concentrations, with estimated IC₅₀ values exceeding hundreds of μM, indicating a favorable selectivity window [1].

Antimycobacterial Tuberculosis SAR

M. tuberculosis Inhibition: 6-Chloro Substituent Alone Delivers 65% Inhibition at 6.25 μg/mL

A focused study on chlorinated N-phenylpyrazine-2-carboxamides identified 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide as the most active compound against M. tuberculosis H37Rv, achieving 65% growth inhibition at a concentration of 6.25 μg/mL [1]. This level of inhibition, while not defining a complete MIC, provides a benchmark for the 6-chloro motif in the absence of additional bulky substituents (e.g., 5-tert-butyl). The activity of this mono-6-chloro derivative establishes a baseline potency for the 6-chloro pharmacophore that can be further optimized through N-substitution.

Antimycobacterial Tuberculosis Pyrazinamide

Halogen-Dependent Electronic Modulation: Chloro Substitution Alters Chemical Potential and Electrophilicity Index

Density functional theory (DFT) calculations on 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide reveal that halogen substitution at the 6-position significantly increases the chemical potential (μ) relative to the parent unsubstituted molecule, while concurrently decreasing the electrophilicity index [1]. This computational evidence demonstrates that the 6-chloro group is not a passive structural feature but actively modulates the electronic landscape of the molecule, influencing reactive site preferences for electrophilic and nucleophilic attack as visualized by ALIE surfaces and Fukui functions [1].

DFT Reactivity Computational Chemistry

Favipiravir Impurity Profiling: 6-Chloro Homolog as a Critical Analytical Reference Standard

6-Chloro-N-hydroxypyrazine-2-carboxamide is explicitly designated as 'Favipiravir Chloro Homolog Impurity' and 'Favipiravir Impurity 3' by multiple reference standard suppliers [1]. It is supplied with detailed characterization data compliant with regulatory guidelines and is intended for analytical method development, method validation (AMV), and quality control applications for Abbreviated New Drug Applications (ANDA) or commercial favipiravir production [1]. The compound can be used as a reference standard with traceability against USP or EP pharmacopeial standards upon request [1]. In contrast, generic pyrazine-2-carboxamides lack this specific impurity designation and the accompanying regulatory-grade documentation.

Analytical Chemistry Impurity Quality Control

Optimal Research and Industrial Application Scenarios for 6-Chloro-N-hydroxypyrazine-2-carboxamide


Analytical Reference Standard for Favipiravir Impurity Profiling and ANDA Submissions

Procure this compound when developing or validating HPLC/GC methods for quantifying the chloro homolog impurity in favipiravir drug substance or finished dosage forms. The product is supplied with full characterization data compliant with ICH guidelines and can be traced to USP/EP standards, making it suitable for regulatory submissions (ANDA, DMF) and commercial quality control release testing [1].

Medicinal Chemistry Scaffold Optimization for Filovirus Antiviral Agents

Utilize the 6-chloro-3-hydroxypyrazine-2-carboxamide core as a starting point for SAR campaigns targeting filoviruses (Ebola, Marburg, Sudan). Its demonstrated cell culture activity and in vivo nonhuman primate efficacy provide a validated lead scaffold distinct from the 6-fluoro favipiravir series, offering alternative vectors for optimizing potency, selectivity, and pharmacokinetic properties .

Antimycobacterial Drug Discovery Leveraging the 6-Chloro Pharmacophore

Employ 6-chloro-substituted pyrazine-2-carboxamides as privileged fragments for designing novel antitubercular agents. The 6-chloro motif consistently delivers MIC values around 10 μM against M. tuberculosis H37Rv in whole-cell assays, with favorable selectivity indices (IC₅₀ > hundreds of μM in HepG2 cells). This scaffold can be further elaborated at the N-position to enhance potency while maintaining the low cytotoxicity profile [1].

Computational Chemistry and DFT Benchmarking of Halogenated Heterocycles

Source 6-chloro-N-hydroxypyrazine-2-carboxamide or its N-substituted derivatives as model compounds for DFT studies investigating halogen-dependent electronic effects in pyrazine systems. The compound provides a tractable system for calculating chemical potential, electrophilicity indices, and Fukui functions, with experimentally accessible spectroscopic data (FT-IR, FT-Raman) available for method validation [2].

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